Ferroelectric Liquid Crystal Response Time: 15-Fold Superiority over 5-Fluoro-Octanol Analogs
When integrated into ferroelectric liquid crystal (FLC) devices with a consistent laterally fluoro-substituted biphenylyl-1,3-dioxan core, the FLC derived from 2-fluoro-octanol (the racemic or enantiomerically enriched parent of (R)-(+)-1-fluoro-2-octanol) demonstrated a current response time of 10 μs. This is a 15-fold improvement (i.e., 93% faster) compared to the 150 μs response time measured for an FLC derived from the regioisomeric 5-fluoro-octanol, synthesized from the identical core structure [1]. The measurement was conducted at a temperature 10 °C below the SmC*–N* phase transition (T_Sm*-N* - T = 10 °C), a standard metric for FLC device evaluation [1].
| Evidence Dimension | Current Response Time |
|---|---|
| Target Compound Data | 10 μs |
| Comparator Or Baseline | FLC derived from 5-fluoro-octanol: 150 μs |
| Quantified Difference | 15× faster (93% reduction in response time) |
| Conditions | FLC devices with laterally fluoro-substituted biphenylyl-1,3-dioxan core; measured at T_Sm*-N* - T = 10 °C |
Why This Matters
This data demonstrates that the position of the fluorine atom on the octanol chain is a critical performance determinant, directly impacting device switching speed; procurement of 2-fluoro-octanol is essential for applications requiring sub-millisecond response times.
- [1] Asep, R., et al. (2001). Synthesis and physical properties of laterally fluoro substituted ferroelectric liquid crystals with a fluoro substituted chiral terminal chain. Liquid Crystals, 28(5), 785-791. View Source
